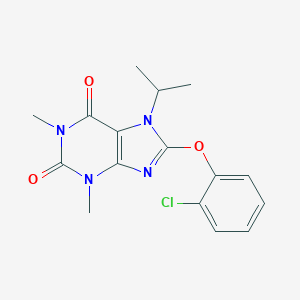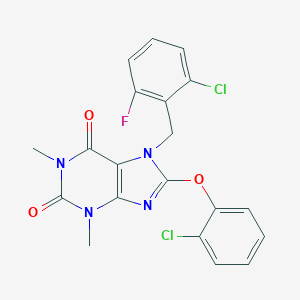![molecular formula C19H12ClNO5S B300479 5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300479.png)
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as BZD, is a chemical compound with potential therapeutic properties. BZD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-diabetic and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of BZD is not fully understood. However, it has been proposed that BZD exerts its effects through the inhibition of NF-κB signaling pathway, which is a key regulator of inflammation and immune response. BZD has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes. BZD has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
BZD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of COX-2 and iNOS. BZD has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, BZD has been found to improve glucose tolerance and insulin sensitivity in diabetic animals and protect against neuronal damage in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BZD has several advantages for lab experiments. It is easy to synthesize and purify, and it has good solubility in common organic solvents. BZD has also been shown to be stable under various conditions, which makes it suitable for long-term storage. However, BZD has some limitations for lab experiments. It has poor aqueous solubility, which limits its use in in vivo studies. In addition, BZD has not been extensively studied for its toxicity and pharmacokinetic properties, which may limit its clinical application.
Future Directions
There are several future directions for the research on BZD. One direction is to investigate the potential of BZD as an anti-inflammatory agent in various disease conditions. Another direction is to explore the anti-cancer properties of BZD and its potential application in cancer therapy. In addition, BZD can be further studied for its anti-diabetic and neuroprotective activities. Furthermore, the toxicity and pharmacokinetic properties of BZD need to be thoroughly investigated to determine its clinical potential.
Synthesis Methods
The synthesis of BZD involves the condensation of 2-(4-chlorophenyl)-2-oxoacetic acid with 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction proceeds smoothly under mild conditions and yields BZD as a white solid in good yields.
Scientific Research Applications
BZD has been studied for its potential therapeutic properties in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. BZD has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. BZD has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, BZD has been found to improve glucose tolerance and insulin sensitivity in diabetic animals and protect against neuronal damage in neurodegenerative diseases.
properties
Product Name |
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H12ClNO5S |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H12ClNO5S/c20-13-4-2-12(3-5-13)14(22)9-21-18(23)17(27-19(21)24)8-11-1-6-15-16(7-11)26-10-25-15/h1-8H,9-10H2/b17-8- |
InChI Key |
UADPJAIQJLGMGD-IUXPMGMMSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)




![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)